5-Bromo-6-cyanopicolinic acid
Overview
Description
5-Bromo-6-cyanopicolinic acid is a heterocyclic organic compound that consists of a pyridine ring fused to a pyridine carboxylic acid . It has a molecular formula of C7H3BrN2O2 and a molecular weight of 227.01500 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-cyanopicolinic acid is nearly co-planar, except for the carboxyl group . The asymmetric unit is made of one neutral 5-bromopicolinic acid molecule .Physical And Chemical Properties Analysis
5-Bromo-6-cyanopicolinic acid has a molecular formula of C7H3BrN2O2 and a molecular weight of 227.01500 . The exact mass is 225.93800 . Unfortunately, specific physical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis of Pyrrolo[2,3-d]pyrimidines
5-Bromo-6-cyanopicolinic acid is used in the synthesis of complex organic structures, such as pyrrolo[2,3-d]pyrimidines, through a copper-catalyzed coupling reaction. This process involves the coupling of substituted 5-bromopyrimidin-4-amines with alkynes, followed by cyclization, allowing for the introduction of various functional groups, including aromatic and aliphatic groups, at key positions of the resulting compounds. This method offers moderate to excellent yields and showcases the versatility of 5-bromo-6-cyanopicolinic acid in facilitating complex organic syntheses (Jiang et al., 2015).
Fluorescent Brightening Agents
The compound also finds application in the preparation of fluorescent brightening agents. Through a series of chemical reactions involving condensation and ammonolysis, derivatives of 5-bromo-6-cyanopicolinic acid have been studied for their potential as fluorescent brightening agents, highlighting the compound's utility in materials science and chemical engineering (Rangnekar & Shenoy, 1987).
Photochemical Studies
In photochemistry, derivatives of 5-bromo-6-cyanopicolinic acid, such as 6-bromopicolinic acids, have been the subject of studies exploring their photodehalogenation behaviors. These studies provide insight into the heterolytic and homolytic photodehalogenation pathways in different solvent conditions, contributing valuable information to the understanding of photochemical reactions in environmental and synthetic contexts (Rollet, Richard, & Pilichowski, 2006).
Anticancer Research
The exploration of 5-bromo-6-cyanopicolinic acid derivatives in the development of anticancer agents represents another significant area of application. Organometallic complexes incorporating these derivatives have been investigated for their potential in treating cancer, showcasing the compound's contribution to medicinal chemistry and pharmacology (Liu et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromo-6-cyanopicolinic acid is currently unknown due to the lack of specific studies on this compound. It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in pathways involving carbon–carbon bond formation
properties
IUPAC Name |
5-bromo-6-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJHCWNDSBINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726344 | |
Record name | 5-Bromo-6-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyanopicolinic acid | |
CAS RN |
959741-34-5 | |
Record name | 5-Bromo-6-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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